7-Methoxyquinolin-6-amine

Overview

Description

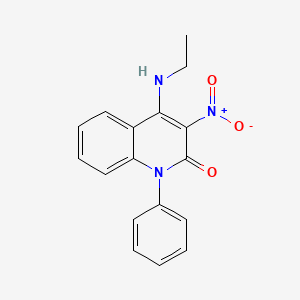

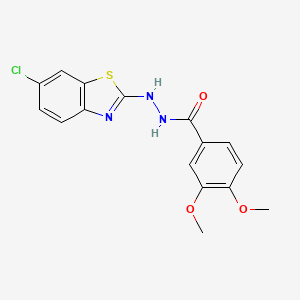

7-Methoxyquinolin-6-amine is a chemical compound with the formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 7-Methoxyquinolin-6-amine and related compounds has been a subject of research. For instance, a study discusses the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . Another study highlights recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-6-amine consists of a quinoline ring with a methoxy group at the 7th position and an amine group at the 6th position . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

7-Methoxyquinolin-6-amine has a molecular weight of 174.20 and a formula of C10H10N2O . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications

Antiplasmodial Activity

A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 as well as their cytotoxicity against L-6-cells . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

Drug Discovery

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery . The pyranoquinoline ring system has gained considerable attention as it is an essential segment of both natural and synthetic compounds .

Simulation Visualizations

7-Methoxyquinolin-6-amine can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

Mechanism of Action

Target of Action

The primary target of 7-Methoxyquinolin-6-amine is the c-Met enzyme , a versatile receptor tyrosine kinase within the human kinome . This enzyme is activated by its specific natural ligand, hepatocyte growth factor (HGF), and plays a crucial role in various physiological processes, including embryogenesis and early development .

Mode of Action

7-Methoxyquinolin-6-amine interacts with the c-Met enzyme, potentially inhibiting its activity .

Biochemical Pathways

The c-Met signaling pathway, which 7-Methoxyquinolin-6-amine targets, is involved in a wide array of cellular responses, including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis . By inhibiting the c-Met enzyme, 7-Methoxyquinolin-6-amine may disrupt these processes, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Given its potential role as a c-met inhibitor, it may lead to the disruption of various cellular processes, including cell proliferation and survival . This could potentially result in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of 7-Methoxyquinolin-6-amine can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action

properties

IUPAC Name |

7-methoxyquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZCEBWUBXHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)